5-Bromo-2-methyl-2H-indazole-3-carbaldehyde

Electrophilic aromatic substitution Indazole bromination kinetics Regioselective synthesis

5-Bromo-2-methyl-2H-indazole-3-carbaldehyde (CAS 1251023-52-5) is a heterocyclic building block belonging to the 2H-indazole family, characterized by a bromine atom at the C5 position, a methyl group at the N2 position, and a formyl group at the C3 position. With molecular formula C₉H₇BrN₂O and molecular weight 239.07 g·mol⁻¹, it presents zero hydrogen-bond donors, a calculated LogP of 2.0–2.1, and a topological polar surface area of approximately 35 Ų.

Molecular Formula C9H7BrN2O
Molecular Weight 239.072
CAS No. 1251023-52-5
Cat. No. B581524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methyl-2H-indazole-3-carbaldehyde
CAS1251023-52-5
Molecular FormulaC9H7BrN2O
Molecular Weight239.072
Structural Identifiers
SMILESCN1C(=C2C=C(C=CC2=N1)Br)C=O
InChIInChI=1S/C9H7BrN2O/c1-12-9(5-13)7-4-6(10)2-3-8(7)11-12/h2-5H,1H3
InChIKeyLCFUFGSPCPOBCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-methyl-2H-indazole-3-carbaldehyde (CAS 1251023-52-5) – Procurement-Grade Overview for Medicinal Chemistry and Kinase Inhibitor Synthesis


5-Bromo-2-methyl-2H-indazole-3-carbaldehyde (CAS 1251023-52-5) is a heterocyclic building block belonging to the 2H-indazole family, characterized by a bromine atom at the C5 position, a methyl group at the N2 position, and a formyl group at the C3 position . With molecular formula C₉H₇BrN₂O and molecular weight 239.07 g·mol⁻¹, it presents zero hydrogen-bond donors, a calculated LogP of 2.0–2.1, and a topological polar surface area of approximately 35 Ų [1]. This compound serves as a key intermediate in medicinal chemistry, particularly for constructing kinase inhibitor scaffolds via sequential functionalization of its orthogonal reactive handles [2].

Why 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde Cannot Be Interchanged with In-Class Indazole-3-carbaldehyde Analogs


Indazole-3-carbaldehyde derivatives are not functionally interchangeable because three structural variables—bromine substitution position (C5 vs. C7), N-methylation regiochemistry (N1 vs. N2), and the presence or absence of the C3 aldehyde—each independently govern reactivity in cross-coupling reactions, lipophilicity, hydrogen-bonding capacity, and downstream biological target engagement [1][2]. Electrophilic bromination of the indazole core is kinetically biased toward the C5 position (bimolecular rate coefficient 4.2 × 10⁻³ dm³ mol⁻¹ s⁻¹) over C7 (0.4 × 10⁻³ dm³ mol⁻¹ s⁻¹), meaning the 5-bromo isomer is inherently more accessible by direct synthesis [3]. The 2-methyl substituent eliminates the N–H hydrogen-bond donor present in 1H-tautomers, altering membrane permeability and protein-binding pharmacophores . The quantitative evidence below establishes where 5-bromo-2-methyl-2H-indazole-3-carbaldehyde provides measurable differentiation.

Quantitative Differentiation Evidence: 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde vs. Closest Analogs


C5 Bromination Kinetic Selectivity over C7 – Synthetic Accessibility Advantage

The 5-bromo substituent on the target compound benefits from intrinsic electrophilic aromatic substitution kinetics on the indazole core. In aqueous bromination of indazole with Br₂ at 25 °C, the bimolecular rate coefficient for attack at position 5 is 4.2 × 10⁻³ dm³ mol⁻¹ s⁻¹, versus 0.4 × 10⁻³ dm³ mol⁻¹ s⁻¹ at position 7—a 10.5-fold kinetic preference [1]. This establishes that 5-bromo-2-methyl-2H-indazole-3-carbaldehyde can be accessed via direct bromination of the 2-methylindazole precursor with greater regiochemical efficiency and yield than its 7-bromo isomer (7-bromo-2-methyl-2H-indazole-3-carbaldehyde, CAS 845751-70-4), which requires alternative, less direct synthetic routes [1].

Electrophilic aromatic substitution Indazole bromination kinetics Regioselective synthesis

N2-Methylation Eliminates Hydrogen-Bond Donor – Physicochemical Differentiation from 1H-Indazole-3-carbaldehyde Analogs

5-Bromo-2-methyl-2H-indazole-3-carbaldehyde possesses zero hydrogen-bond donor (HBD) atoms, whereas its 1H-tautomer counterpart, 5-bromo-1H-indazole-3-carbaldehyde (CAS 201227-38-5), carries one N–H donor . This elimination of the HBD is achieved via N2-methylation, which locks the compound in the 2H-tautomeric form. The calculated ACD/LogP of the target compound is 2.00, compared to approximately 1.5 for the 1H-tautomer lacking the N-methyl group . The absence of an HBD combined with a +0.5 LogP increase predicts improved passive membrane permeability and reduced recognition by P-glycoprotein efflux transporters [1].

Lipophilicity Hydrogen bonding Membrane permeability Drug-likeness

Dual Orthogonal Reactive Handles – C3 Aldehyde plus C5 Aryl Bromide Enables Sequential Diversification

5-Bromo-2-methyl-2H-indazole-3-carbaldehyde uniquely combines two orthogonal reactive handles on the same indazole scaffold: a C3 aldehyde (enabling Knoevenagel condensations, Wittig olefinations, reductive aminations, and heterocycle formations) and a C5 aryl bromide (enabling Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira, and other palladium-catalyzed cross-couplings) [1]. Analogs lacking the aldehyde (e.g., 5-bromo-2-methyl-2H-indazole, CAS 465529-56-0) require additional functionalization steps to introduce a C3 electrophile. Analogs lacking the bromide (e.g., 2-methyl-2H-indazole-3-carbaldehyde, CAS 34252-54-5) forfeit the ability to introduce aryl/heteroaryl diversity at C5 via cross-coupling . The protected 5-bromoindazole scaffold has been explicitly demonstrated to participate efficiently in Buchwald amine couplings [2].

Orthogonal functionalization Cross-coupling Knoevenagel condensation DNA-encoded libraries

Lipophilicity Modulation by C5 Bromine: LogP Shift Relative to Non-Brominated Parent

The introduction of bromine at C5 contributes a quantifiable increase in lipophilicity versus the non-halogenated parent scaffold. The target compound has an ACD/LogP of 2.00, compared to ACD/LogP of 1.81 for 2-methyl-2H-indazole (CAS 4838-00-0), representing a ΔLogP of +0.19 attributable primarily to the C5 bromine . Additionally, the C3 aldehyde contributes polarity (TPSA 35 Ų vs. 18 Ų for 2-methyl-2H-indazole), partially offsetting the bromine-induced lipophilicity increase and maintaining the compound within favorable drug-like property space (no Rule-of-5 violations) [1]. The 7-bromo regioisomer (CAS 845751-70-4) shares the same molecular formula and computed LogP, but differs in predicted dipole moment and electrostatic potential surface due to altered bromine positioning relative to the N2-methyl group [2].

Lipophilicity SAR logD Bioisosterism

Multi-Vendor Commercial Availability Advantage Over the 7-Bromo Regioisomer

5-Bromo-2-methyl-2H-indazole-3-carbaldehyde is stocked by at least five independent suppliers at purities ranging from 95% to 98%, with immediate availability in gram-to-100 g quantities . Fluorochem offers the compound at 98% purity (1 g: £38.00; 5 g: £137.00; 100 g: £2,679.00), AKSci at 95% (1 g: $62; 100 g: $4,449), and Aladdin at 97% (1 g: $141.90) . In contrast, the 7-bromo regioisomer (CAS 845751-70-4) is listed primarily by a single specialty inorganic supplier (American Elements), with no publicly listed pricing for research-scale quantities, indicating constrained market availability [1]. The 5-bromo-1H-indazole-3-carbaldehyde analog (CAS 201227-38-5) is stocked at 95% purity by Sigma-Aldrich but lacks the N2-methyl substitution .

Supply chain Procurement Purity Lead time

High-Value Research and Industrial Application Scenarios for 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde


Kinase Inhibitor Library Synthesis via Sequential C3 and C5 Diversification

The dual orthogonal handles of 5-bromo-2-methyl-2H-indazole-3-carbaldehyde enable parallel library synthesis: the C3 aldehyde can undergo Knoevenagel condensation or reductive amination to install a first diversity element, followed by Suzuki–Miyaura cross-coupling at C5–Br to introduce a second diversity element without protecting-group manipulation [1]. This two-step, one-pot-potential sequence is directly relevant to constructing focused libraries targeting the ATP-binding pockets of kinases such as GSK-3β, CDK, and Aurora kinases, where indazole-3-carbaldehyde derivatives have demonstrated privileged scaffold characteristics [2].

Synthesis of 5-Aryl/Amino-Indazole Pharmacophores with Optimized CNS Penetration

The N2-methyl substituent eliminates the hydrogen-bond donor present in 1H-indazole analogs, improving predicted passive membrane permeability (ACD/LogP = 2.00 vs. ~1.5; HBD = 0 vs. 1) [1]. This makes the compound particularly suitable for constructing CNS-penetrant kinase inhibitor candidates (e.g., JNK3, GSK-3β inhibitors for neurodegenerative disease) where reducing H-bond donor count is a validated strategy to enhance brain exposure [2]. The C5–Br handle further permits late-stage introduction of aromatic groups that fine-tune target affinity without reintroducing H-bond donors.

DNA-Encoded Library (DEL) Building Block for C5 Cross-Coupling Diversity

The C5 aryl bromide of 5-bromo-2-methyl-2H-indazole-3-carbaldehyde is compatible with on-DNA Suzuki–Miyaura cross-coupling conditions, while the C3 aldehyde can be capped or used as an attachment point for DNA conjugation [1]. The compound's favorable physicochemical profile (MW 239, no Rule-of-5 violations) makes it an attractive DEL synthon, offering two points of diversity within a compact heterocyclic framework that is underrepresented in commercial DEL building-block collections [2].

Agrochemical Intermediate for Fungicidal or Herbicidal Indazole Derivatives

Beyond pharmaceutical applications, the indazole-3-carbaldehyde scaffold has been explored in agrochemical discovery programs for fungicidal and herbicidal lead compounds [1]. The C5 bromine allows introduction of aryl or heteroaryl groups known to enhance target-site binding in fungal cytochrome bc1 complex inhibitors, while the C3 aldehyde enables condensation with hydrazines or amines to form Schiff-base derivatives with demonstrated antifungal activity [1].

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